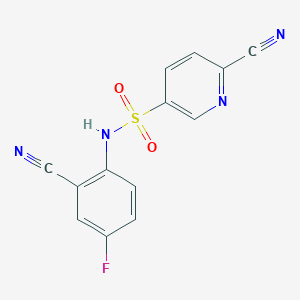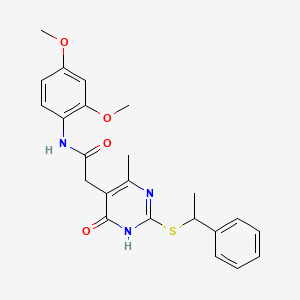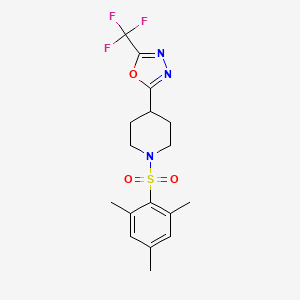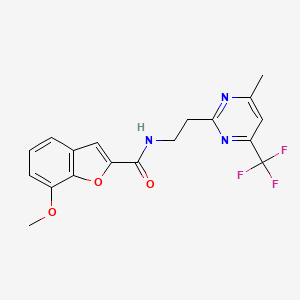
2,6-Difluoro-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Difluoro-4-(trifluoromethyl)phenol” is a chemical compound with the formula C7H3F5O . It is also known by the synonym "3,5-Difluoro-4-hydroxybenzotrifluoride" . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorine-containing moieties .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and a hydroxyl group . The exact 3D structure was not found in the search results.科学的研究の応用
Synthetic Transformations and Reactivity
2,6-Difluoro-4-(trifluoromethyl)phenol plays a crucial role in synthetic chemistry, particularly in transformations involving vinyl and aryl triflates. These compounds, derived from phenols, are pivotal in cross-coupling reactions and have been shown to exhibit superior regio- and diastereoselectivity, especially in Heck reactions. Their reactivity extends to palladium-catalyzed carbon monoxide insertion, leading to esters or amides useful in natural product synthesis. This reactivity stems from the ease of removing the trifluoromethanesulfoxy group, highlighting the compound's utility in deoxygenation procedures for ketones or phenols (Ritter, 1993).
Molecular Geometry and Hydrogen Bonding
The molecular geometry and intramolecular hydrogen bonding of 2-trifluoromethylphenol have been meticulously studied, revealing its conformational behavior and the effects of electron correlation on its structure. These insights are crucial for understanding the compound's chemical behavior and reactivity. For example, the existence of a bond critical point between the hydroxy hydrogen and a fluorine of the trifluoromethyl group indicates medium-strength hydrogen bonding interaction, influencing the compound's physical and chemical properties (Kovács et al., 1996).
Fluorous Chemistry and Material Science
In fluorous chemistry, derivatives of this compound serve as novel building blocks, exemplified by their incorporation into highly fluorinated polyimides. These materials exhibit outstanding thermal stability, mechanical properties, and optical transparency, making them suitable for applications in electronics and optoelectronics. The introduction of fluorine atoms or trifluoromethyl groups significantly enhances these properties, demonstrating the compound's importance in developing advanced materials (Tao et al., 2009).
Organic Light-Emitting Diodes (OLEDs)
The application of this compound derivatives in the development of efficient OLEDs with low efficiency roll-off highlights its potential in enhancing device performance. These derivatives, used as ancillary ligands, contribute to superior luminescence properties and operational stability, underscoring the compound's relevance in the field of display technology and lighting (Jin et al., 2014).
Gas Separation Membranes
The introduction of this compound units into poly(arylene ether)s membranes has shown promising results in gas separation, particularly due to the enhanced gas permeability and selectivity afforded by the incorporation of fluorinated units. This application is critical for environmental and industrial processes, where efficient gas separation technologies are needed (Xu et al., 2002).
Safety and Hazards
“2,6-Difluoro-4-(trifluoromethyl)phenol” is classified as a skin corrosive, eye damager, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .
将来の方向性
While specific future directions for “2,6-Difluoro-4-(trifluoromethyl)phenol” were not found, it’s worth noting that many novel applications of fluorine-containing compounds, such as trifluoromethylpyridines, are expected to be discovered in the future . This suggests that “this compound” may also have potential for new applications.
作用機序
Target of Action
The primary targets of 2,6-Difluoro-4-(trifluoromethyl)phenol Phenolic compounds, in general, are known to interact with various biological targets due to their proteolytic properties .
Mode of Action
The exact mode of action of This compound It’s known that phenolic compounds can dissolve tissue on contact via proteolysis . This suggests that This compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s worth noting that phenolic compounds can participate in various biochemical reactions, including oxidative polymerization .
Result of Action
The molecular and cellular effects of This compound Given the proteolytic properties of phenolic compounds, it’s plausible thatThis compound could cause changes at the molecular and cellular levels .
特性
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIHTLTKLQXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)



![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)


acetonitrile](/img/structure/B2708816.png)

![4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2708818.png)